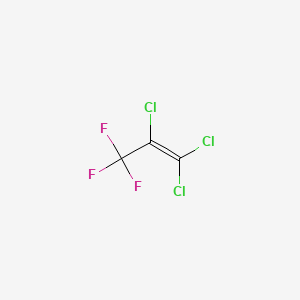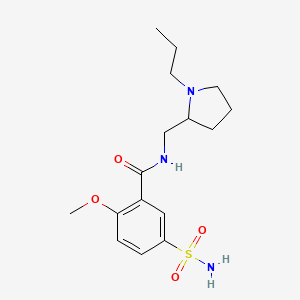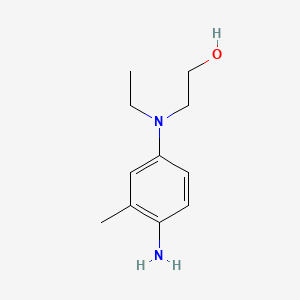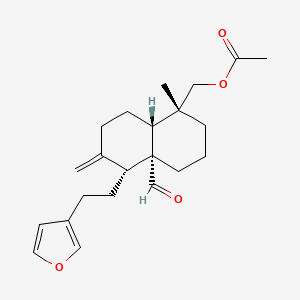
Ytterbium (III) ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ytterbium(3+) is a monoatomic trication and a ytterbium molecular entity.
Scientific Research Applications
Sensor Applications
Ytterbium (III) ions have been used in the construction of selective sensors. For instance, a novel Ytterbium(III) sensor based on N-(2-pyridyl)-N′-(2-methoxyphenyl)-thiourea shows excellent selectivity and sensitivity for Yb(III) in various applications, including the determination of fluoride in mouthwash formulations (Ganjali et al., 2005).
Cancer Research
Ytterbium(III) complexes, such as ytterbium(III) porphyrin complexes, have shown potential in cancer treatment, displaying potent anti-cancer activities through apoptosis associated with the endoplasmic reticulum stress pathway (Kwong et al., 2013).
DNA Interaction Studies
Research has demonstrated that ytterbium(III) complexes can interact with DNA, suggesting potential applications in biochemistry and medicine. A study on a binuclear ytterbium(III) complex with bis(N-salicylidene)-3-oxapentane-1,5-diamine revealed its ability to bind calf thymus DNA, possibly via a groove binding mechanism (Wu et al., 2015).
Luminescence and Imaging Applications
The ytterbium(III) ion is noted for its efficient emission in short-wave infrared (SWIR) light, making it useful in biomedical imaging and night-vision surveillance. A notable development is the MgGeO3:Yb3+ phosphor, which exhibits long-lasting luminescence and is a promising UV-to-SWIR spectral converter (Liang et al., 2016).
Electroanalytical Applications
Ytterbium(III) has been utilized in the quantitative determination of ytterbium in minerals using differential pulse polarography, showing effectiveness in identifying ytterbium in various samples (Steeman et al., 1977, 2010).
Magnetic and Optical Properties
Ytterbium(III) ions are used in creating complexes that demonstrate unique properties such as slow magnetic relaxation and near-infrared fluorescence, which are significant in fields like material science and photonics (Chorazy et al., 2017).
properties
CAS RN |
18923-27-8 |
|---|---|
Product Name |
Ytterbium (III) ion |
Molecular Formula |
Yb+3 |
Molecular Weight |
173.04 g/mol |
IUPAC Name |
ytterbium(3+) |
InChI |
InChI=1S/Yb/q+3 |
InChI Key |
AWSFICBXMUKWSK-UHFFFAOYSA-N |
SMILES |
[Yb+3] |
Canonical SMILES |
[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)







![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)